molecular formula C14H8INO B1614080 4-Cyano-3'-iodobenzophenone CAS No. 890098-65-4

4-Cyano-3'-iodobenzophenone

Cat. No. B1614080
CAS RN: 890098-65-4
M. Wt: 333.12 g/mol
InChI Key: IFJKUYPPLVHWGX-UHFFFAOYSA-N
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Description

4-Cyano-3’-iodobenzophenone is a chemical compound with the molecular formula C14H8INO . It has a molecular weight of 333.13 and appears as a light yellow solid . It is commonly used in scientific research and industrial processes due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for 4-Cyano-3’-iodobenzophenone is 1S/C14H8INO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H . This indicates that the compound has a benzophenone backbone with a cyano group attached to the 4-position and an iodine atom attached to the 3’-position.


Physical And Chemical Properties Analysis

4-Cyano-3’-iodobenzophenone is a light yellow solid . It has a molecular weight of 333.13 and its linear formula is C14H8INO .

Scientific Research Applications

Aggregation-Induced Emission (AIE)

The study by Jia et al. (2013) demonstrated the synthesis of novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups, showcasing superior aggregation-induced enhanced emission (AIEE) properties. These compounds, containing cyano-substituted stilbene groups, exhibit high charge mobility and similar optical properties due to the cyano group's role in preventing π–π stacking and enhancing emission in aggregates. This study underscores the potential of cyano compounds in developing materials with AIE properties, which are valuable in optics, electronics, and biological sciences (Jia et al., 2013).

Electrophilic Cyclization

Research by Schumacher et al. (2010) focused on the synthesis of highly functionalized 2,3-dihydroselenophenes through electrophilic cyclization, utilizing 4-iodo-2,3-dihydroselenophenes. This process, which uses cyano-activated fluoro displacement reactions, highlights the versatility of cyano compounds in facilitating novel synthetic pathways for the construction of complex heterocycles, contributing to advancements in organic synthesis (Schumacher et al., 2010).

Optoelectronic Properties Tuning

Cao et al. (2018) explored the tuning of optoelectronic properties in bicarbazole/cyanobenzene hybrid compounds, varying substituents from electron-donating to accepting. This systematic modification of cyano groups and other substituents significantly affected the hybrid compounds' HOMO and LUMO energy levels, demonstrating the cyano group's role in developing materials for phosphorescent and delayed fluorescence OLEDs. Such studies are crucial for the advancement of optoelectronic devices (Cao et al., 2018).

Photochemical Processes

Barsotti et al. (2015) investigated the photochemical processes induced by 4-hydroxybenzophenone in different solvents, revealing the significant impact of solvent interaction on the photophysical behavior of such compounds. The study provides insights into the excited state deprotonation and fluorescence quenching mechanisms, which are relevant for understanding the photoactivity of benzophenone derivatives in various environmental and industrial contexts (Barsotti et al., 2015).

properties

IUPAC Name

4-(3-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJKUYPPLVHWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641541
Record name 4-(3-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3'-iodobenzophenone

CAS RN

890098-65-4
Record name 4-(3-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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